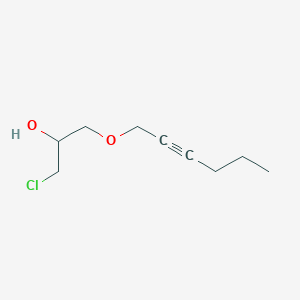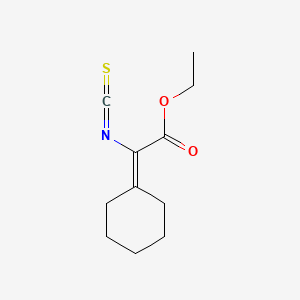
Ethyl cyclohexylidene(isothiocyanato)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl cyclohexylidene(isothiocyanato)acetate is a chemical compound that belongs to the class of isothiocyanates. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and industrial processes. The compound features a unique structure that combines an ethyl ester with a cyclohexylidene and an isothiocyanato group, making it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl cyclohexylidene(isothiocyanato)acetate typically involves the reaction of cyclohexylideneacetate with an isothiocyanate precursor. One common method is the reaction of cyclohexylideneacetate with phenyl chlorothionoformate in the presence of a base such as sodium hydroxide . This reaction proceeds through the formation of an intermediate, which then reacts with the isothiocyanate precursor to yield the desired product.
Industrial Production Methods
Industrial production of this compound often employs a one-pot process that involves the in situ generation of a dithiocarbamate salt from the amine substrate by reacting with carbon disulfide (CS2) followed by elimination to form the isothiocyanate product with cyanuric acid as the desulfurylation reagent . This method is advantageous due to its simplicity and scalability.
化学反応の分析
Types of Reactions
Ethyl cyclohexylidene(isothiocyanato)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the isothiocyanate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl cyclohexylidene(isothiocyanato)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and thioureas.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ethyl cyclohexylidene(isothiocyanato)acetate involves its reactivity as an electrophile. The isothiocyanate group can react with nucleophiles such as amines, thiols, and hydroxyl groups in biological molecules, leading to the formation of covalent bonds. This reactivity is exploited in various biochemical assays and drug development processes .
類似化合物との比較
Similar Compounds
Ethyl acetate: A simple ester used as a solvent in organic reactions.
Phenyl isothiocyanate: Used for amino acid sequencing in the Edman degradation.
Allyl isothiocyanate: Known for its presence in mustard oils and its biological activity.
Uniqueness
Ethyl cyclohexylidene(isothiocyanato)acetate is unique due to its combined ester and isothiocyanate functionalities, which provide a versatile platform for various chemical transformations and applications in multiple fields.
特性
CAS番号 |
51110-22-6 |
|---|---|
分子式 |
C11H15NO2S |
分子量 |
225.31 g/mol |
IUPAC名 |
ethyl 2-cyclohexylidene-2-isothiocyanatoacetate |
InChI |
InChI=1S/C11H15NO2S/c1-2-14-11(13)10(12-8-15)9-6-4-3-5-7-9/h2-7H2,1H3 |
InChIキー |
DXLCLVIXNDYPEH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=C1CCCCC1)N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


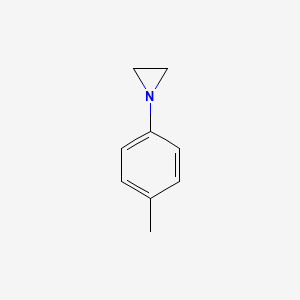
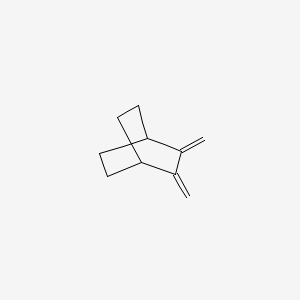

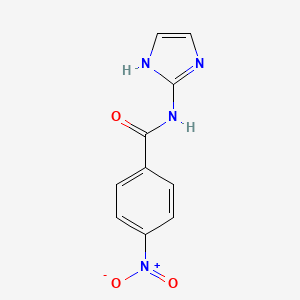
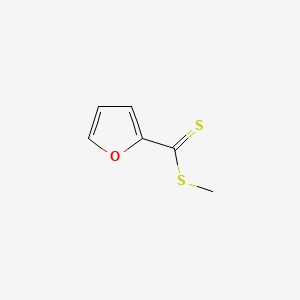
![Bicyclo[3.2.0]heptan-2-one, 5-methyl-](/img/structure/B14665980.png)
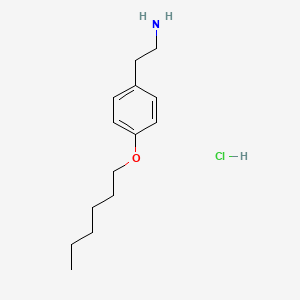
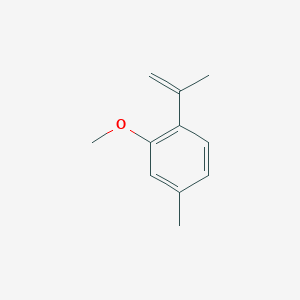

![6-[(4-Chloronaphthalen-1-yl)oxy]quinazoline-2,4-diamine](/img/structure/B14666017.png)



